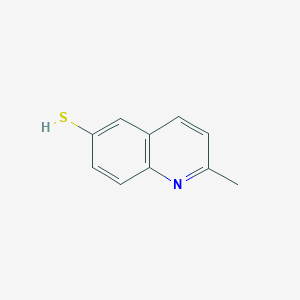

2-Methylquinoline-6-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NS |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

2-methylquinoline-6-thiol |

InChI |

InChI=1S/C10H9NS/c1-7-2-3-8-6-9(12)4-5-10(8)11-7/h2-6,12H,1H3 |

InChI Key |

RATYWVRVSKOQOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylquinoline 6 Thiol and Its Derivatives

Direct Synthetic Routes to 2-Methylquinoline-6-thiol

Direct synthesis of this compound can be achieved through several methods, primarily involving the reaction of 2-methylquinoline (B7769805) with thiolating agents. evitachem.com One common approach utilizes sulfur-containing reagents like hydrogen sulfide (B99878) or thiourea (B124793) in the presence of a catalyst to introduce the thiol group directly onto the quinoline (B57606) core. evitachem.com

Another notable method is the reaction of 2-chloro-6-methylquinoline (B1583817) derivatives with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or sodium sulfide hydrate, followed by acidification to produce the thiol. This nucleophilic substitution is a straightforward and often high-yielding route.

Microwave-assisted synthesis has also emerged as a valuable technique, offering reduced reaction times and improved yields by leveraging microwave irradiation to enhance reaction kinetics. evitachem.com

Strategies for Thiol Introduction onto the Quinoline Core

The introduction of a thiol group onto the quinoline scaffold is a critical step in the synthesis of this compound and related compounds. Various strategies have been developed to achieve this transformation efficiently and with high regioselectivity.

C-S Bond Formation via Functionalization Reactions

The formation of a carbon-sulfur (C-S) bond is a key transformation in organic synthesis. For quinoline derivatives, this can be achieved through several functionalization reactions. Transition-metal-catalyzed cross-coupling reactions are a conventional and powerful method for constructing C-S bonds. rsc.org These reactions typically involve the coupling of a quinoline halide or a derivative with another suitable leaving group with a thiol or thiophenol. rsc.org

Copper-based catalysts are often preferred for the formation of C-S bonds in these reactions. mdpi.com For instance, the reaction of 2-chloro-3-(chloromethyl)quinoline (B1586034) with 1H-benzo[d]imidazole-2-thiol can be effectively catalyzed by copper nanoparticles grafted on carbon microspheres. samipubco.com Furthermore, direct C-H functionalization offers an atom-economical approach to introduce sulfur-containing moieties. researchgate.net For example, the C-2 position of quinoline N-oxides can be thiolated using thiourea in the presence of triflic anhydride. rsc.org This method proceeds through the activation of the N-oxide, making the quinoline ring more susceptible to nucleophilic attack. rsc.org

Electrochemical Thiolation of Quinoline Derivatives

Electrochemical methods present an environmentally friendly and powerful alternative for the thiolation of quinolines. rsc.org These methods can achieve oxidative cross-couplings without the need for external oxidants, often generating hydrogen gas as the only byproduct. rsc.org

An electrochemical approach has been developed for the C3-thiolation of quinoline compounds through a dehydrogenative C–H/S–H cross-coupling. rsc.org This strategy demonstrates high atom economy and utilizes simple, readily available starting materials. rsc.org The reaction is amenable to a variety of aryl, alkyl, and heteroaryl thiols. rsc.org Mechanistic studies, including cyclic voltammetry, suggest that an intermediate formed from the cathodic reduction of quinolines is intercepted by thiols or disulfides. rsc.org Notably, this electrochemical protocol can achieve C-S bond formation at the C3 position, a transformation that can be challenging with conventional methods, and it operates without the need for a metal catalyst or additional stoichiometric oxidants. rsc.org

Synthesis of Precursor Molecules and Intermediates for this compound Synthesis

The synthesis of this compound often relies on the preparation of key precursor molecules. A common and well-documented precursor is 2-chloro-6-methylquinoline. This intermediate can be synthesized through methods like the Friedländer condensation followed by chlorination. The 2-chloro derivative can then undergo nucleophilic substitution with a sulfur nucleophile to introduce the thiol group.

Another important precursor is 6-amino-2-methylquinoline (B160969), which can be prepared via the catalytic hydrogenation of the corresponding nitro precursor, 2-methyl-6-nitroquinoline (B57331). nih.gov The synthesis of 2-methyl-6-nitroquinoline itself can be achieved through the Doebner-von Miller reaction, which involves the reaction of 4-nitroaniline (B120555) with crotonaldehyde (B89634) in the presence of an acid catalyst. nih.gov The resulting 6-amino-2-methylquinoline can then be converted to the target thiol through a Sandmeyer-type reaction followed by reduction.

The table below summarizes some key precursors and their synthetic routes.

| Precursor Molecule | Synthetic Route |

| 2-Chloro-6-methylquinoline | Friedländer condensation followed by chlorination. |

| 6-Amino-2-methylquinoline | Catalytic hydrogenation of 2-methyl-6-nitroquinoline. |

| 2-Methyl-6-nitroquinoline | Doebner-von Miller reaction of 4-nitroaniline and crotonaldehyde. nih.gov |

Green Chemistry and Nanocatalytic Approaches in Quinoline-Thiol Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for the synthesis of quinoline derivatives. nih.gov Green chemistry principles, such as the use of non-volatile and recyclable solvents like polyethylene (B3416737) glycol (PEG), have been successfully applied. wiley.com Microwave-assisted synthesis, often in conjunction with green solvents like water, provides a clean and rapid route to quinoline-thiones. researchgate.net

Nanocatalysis has emerged as a powerful tool in organic synthesis, offering advantages such as high catalytic activity, selectivity, and recyclability. acs.orgresearchgate.net Various nanocatalysts, including those based on iron, copper, nickel, and silver, have been employed in quinoline synthesis. nih.govnanomaterchem.com For instance, silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) have been shown to enhance the yield of 2-methyl-6-nitroquinoline synthesis by stabilizing unstable intermediates. nih.govresearchgate.net These nanocatalysts can often be easily recovered and reused multiple times without a significant loss of activity, making the process more economical and sustainable. nih.gov

The use of iron-based nanocatalysts, such as Fe3O4 NPs-cell, in water under reflux conditions has been reported for the synthesis of pyrimido[4,5-b]quinolones, with the catalyst being reusable for several cycles. nih.gov Similarly, copper-based nanocatalysts have demonstrated effectiveness in various reactions for synthesizing quinoline derivatives. nih.gov

The table below highlights some nanocatalysts used in quinoline synthesis.

| Nanocatalyst | Application in Quinoline Synthesis | Reference |

| Fe3O4@SiO2 | Enhances yield in 2-methyl-6-nitroquinoline synthesis. | nih.govresearchgate.net |

| Fe3O4 NPs-cell | Catalyzes the synthesis of pyrimido[4,5-b]quinolones in water. | nih.gov |

| Copper Nanoparticles | Used in various reactions for quinoline derivative synthesis. | nih.gov |

| Fe3O4@SiO2-Ag | Synthesis of quinoline derivatives via a three-component reaction. | nanomaterchem.com |

Post-Synthetic Modification of the this compound Scaffold

The this compound scaffold offers multiple sites for post-synthetic modification, allowing for the generation of a diverse library of derivatives. The reactive thiol group is a key handle for further functionalization.

Reactions involving the thiol group:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides using common oxidizing agents. evitachem.com

Nucleophilic Substitution: The thiol can act as a nucleophile in reactions with alkyl halides or acyl chlorides, leading to the formation of thioethers and thioesters, respectively. evitachem.com

Methylation: The thiol can be converted to a methylthio group using a methylating agent like methyl iodide in the presence of a base.

Modifications on the quinoline ring:

C-H Functionalization: Directed C-H functionalization allows for the introduction of various substituents at specific positions of the quinoline ring. nih.gov For example, the C8 position of quinolines can be selectively alkylated or alkynylated using a rhodium catalyst. ibs.re.kr

Substitution on the methyl group: The methyl group at the 2-position can also be a site for functionalization, although this is less common than modifications on the quinoline ring or the thiol group.

These post-synthetic modifications are crucial for fine-tuning the properties of this compound derivatives for various applications.

Chemical Reactivity and Derivatization Strategies of 2 Methylquinoline 6 Thiol

Reactions Involving the Thiol Group (-SH)

The thiol group is a highly reactive functional group, making it a prime target for chemical modification. Its reactivity is characterized by its nucleophilicity and its susceptibility to oxidation.

Redox Chemistry and Disulfide Formation Pathways

The thiol group of 2-methylquinoline-6-thiol is readily oxidized under various conditions. evitachem.comsmolecule.com This oxidation is a fundamental aspect of its chemistry, often leading to the formation of disulfide bridges. The general mechanism of thiol oxidation can proceed through one-electron or two-electron pathways. mdpi.com Interaction with reactive oxygen species can lead to the formation of intermediates like sulfenic acids (R-SOH), which can be further oxidized to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids. mdpi.com Alternatively, single-electron oxidation forms a highly reactive thiol radical (RS•) which can then dimerize to form a disulfide (RSSR). mdpi.com

Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be employed to convert the thiol to a disulfide or other oxidized sulfur species. evitachem.com This reactivity is crucial as the reversible formation of disulfide bonds is a key process in various chemical and biological systems.

Table 1: Oxidation Reactions of the Thiol Group

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Hydrogen Peroxide | Bis(2-methylquinolin-6-yl) disulfide | evitachem.com |

| This compound | Potassium Permanganate | 2-Methylquinoline-6-sulfonic acid | evitachem.com |

Nucleophilic Addition and Substitution Reactions

The sulfur atom of the thiol group is an effective nucleophile, readily participating in nucleophilic substitution and addition reactions. evitachem.comsmolecule.com This allows for the attachment of various electrophilic partners, providing a straightforward method for derivatization. For instance, this compound can react with alkyl halides or acyl chlorides to form thioethers and thioesters, respectively. evitachem.com This nucleophilic character is fundamental to many of its derivatization strategies. In a related context, the thiol group of 2,6-dimethylquinoline-8-thiol (B12883882) has been shown to act as a nucleophile in substitution reactions where the sulfur atom attacks electrophilic centers. smolecule.com

A study on the derivatization of thiols for analytical purposes highlighted the use of diethyl 2-methylenemalonate (EMM). EMM reacts rapidly with cysteine under acidic conditions via a Thiol-Michael addition, demonstrating a practical application of the thiol group's nucleophilicity for creating stable derivatives. nih.gov

Derivatization for Enhanced Functionality and Specific Tagging

The reactivity of the thiol group is widely exploited for the specific tagging and functionalization of molecules. The ability of thiols to form strong covalent bonds with surfaces like gold is a well-established method for creating self-assembled monolayers (SAMs) and for linking biologically active compounds to nanoparticles. nih.govsmolecule.com This strategy can improve properties such as water solubility, stability, and bioavailability. nih.gov

For example, quinoline-6-thiol (B6265835) can be used to create SAMs on metal surfaces for applications in sensors or to modify the properties of organic electronics. smolecule.com A general method for introducing a thiol group to biologically active compounds involves a two-step process: esterification with S-trityl protected thioacetic acid, followed by the removal of the trityl protecting group. nih.gov This provides a terminal thiol group ready for conjugation. nih.gov

Table 2: Derivatization Reactions of the Thiol Group

| Thiol Source | Reagent | Product Type | Application | Reference |

|---|---|---|---|---|

| This compound | Alkyl Halide | Thioether | Functionalization | evitachem.com |

| This compound | Acyl Chloride | Thioester | Functionalization | evitachem.com |

| General Thiols | Gold Nanoparticles | Thiol-Gold Conjugate | Drug Delivery, Diagnostics | nih.gov |

Reactivity of the Quinoline (B57606) Ring System

Beyond the thiol group, the quinoline ring itself, along with its methyl substituent, offers further opportunities for chemical modification.

Functionalization at the Methyl Group

The methyl group at the C2 position of the quinoline ring is not inert and can be functionalized through various chemical strategies. Research has shown that C(sp³)–H bonds of methylquinolines can be activated for a range of transformations. researchgate.net For instance, the methyl group can be oxidized to an aldehyde, which then serves as a versatile intermediate for further reactions. acs.org

Metal-free protocols have been developed for the direct functionalization of 2-methylquinolines. One such method involves a visible light-induced C-H functionalization with reagents like diacetyl or ethyl pyruvate. researchgate.net Another approach uses iodine as a catalyst with tert-butyl hydroperoxide (TBHP) as an oxidant to achieve tandem cyclization reactions between 2-methylquinolines and 2-styrylanilines. acs.org These methods provide efficient and environmentally friendly access to more complex quinoline derivatives. researchgate.netacs.org Studies have also demonstrated that electron-withdrawing substituents on the quinoline ring generally lead to higher yields in these types of reactions compared to electron-donating groups. acs.org

Table 3: Functionalization of the C2-Methyl Group

| Substrate | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Methylquinoline (B7769805) | I₂, TBHP, DMSO, 120 °C | Quinoline-2-carbaldehyde | acs.org |

| 2-Methylquinoline | Diacetyl, Visible Light | Functionalized Quinoline | researchgate.net |

| 2-Methylquinoline | 2-Styrylaniline, I₂, TBHP | Polysubstituted Quinoline | acs.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Nucleus

The quinoline nucleus is an aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structure allows for both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity at different positions is influenced by the nitrogen atom and other substituents. The pyridine ring is generally deactivated towards electrophilic substitution but activated for nucleophilic substitution, particularly at positions 2 and 4.

Studies on chloro-substituted quinolines provide insight into the potential for nucleophilic substitution on the quinoline core of this compound. For example, the chlorine atom at the 4-position of 4-chloro-8-methylquinolin-2(1H)-one is susceptible to displacement by various nucleophiles, including thiols, amines, and azide (B81097) ions. mdpi.com This suggests that if a suitable leaving group were present on the quinoline ring of this compound, similar nucleophilic substitutions could be achieved.

Coordination Chemistry of 2 Methylquinoline 6 Thiol and Its Ligand Architectures

Complexation with Transition Metal Ions

2-Methylquinoline-6-thiol and its derivatives readily form stable complexes with a variety of transition metal ions. researchgate.net The nitrogen atom of the quinoline (B57606) ring and the sulfur atom of the thiol group are the primary coordination sites, acting as a bidentate ligand. The soft nature of the thiolate sulfur makes it particularly suitable for binding to soft Lewis acidic metal centers. wikipedia.org

Research has demonstrated the complexation of quinoline-based ligands with a range of transition metals, including but not limited to copper (Cu), cobalt (Co), nickel (Ni), zinc (Zn), manganese (Mn), iron (Fe), palladium (Pd), and platinum (Pt). wisdomlib.orgrsc.orgbendola.com The resulting complexes exhibit varied stoichiometries and geometries, which are influenced by the metal ion's identity, its oxidation state, and the reaction conditions. For instance, studies on related quinoline-based Schiff base ligands have shown the formation of both mononuclear and dinuclear complexes. rsc.orgresearchgate.net

The table below summarizes the complexation of various transition metal ions with quinoline-based ligands, showcasing the diversity of the resulting complexes.

| Metal Ion | Resulting Complex Type | Reference |

| Cu(II), Co(II), Ni(II), Mn(II), Fe(III) | Octahedral Complexes | wisdomlib.org |

| Zn(II), Cd(II), Hg(II) | Tetrahedral Complexes | wisdomlib.org |

| Mn(II) | Dinuclear Complex | rsc.org |

| Co(II), Ni(II) | Mononuclear Complexes | rsc.org |

| Cu(I) | Mononuclear Complex | researchgate.net |

| Pd(II) | Monomeric and Dimeric Complexes | researchgate.net |

Elucidation of Chelation Modes and Coordination Geometries

Common coordination geometries observed for transition metal complexes with related quinoline-based ligands include tetrahedral, square planar, and octahedral. wisdomlib.orgcardiff.ac.uk The specific geometry is dictated by factors such as the electronic configuration of the metal ion, the steric hindrance imposed by the ligands, and the coordination number of the metal. For example, Zn(II), with a d¹⁰ electronic configuration, often favors a tetrahedral geometry, while Ni(II) can form square planar complexes, particularly with strong field ligands. cardiff.ac.uk In some instances, distorted geometries, such as distorted square pyramidal, have also been observed. mdpi.com

The coordination can also be more complex, with the ligand participating in bridging modes to form polynuclear complexes. For example, the thiolate sulfur can bridge two metal centers.

Spectroscopic Characterization of Metal Complexes

A suite of spectroscopic techniques is employed to characterize the metal complexes of this compound and its derivatives. These methods provide crucial insights into the ligand's coordination mode, the geometry of the complex, and the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in confirming the coordination of the ligand to the metal ion. The disappearance or significant shift of the S-H stretching vibration band upon complexation indicates the deprotonation of the thiol group and the formation of a metal-sulfur bond. wisdomlib.org Furthermore, shifts in the C=N stretching vibration of the quinoline ring can confirm the coordination of the nitrogen atom. New bands appearing in the far-IR region are often assigned to metal-nitrogen (M-N) and metal-sulfur (M-S) stretching vibrations, providing direct evidence of coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the quinoline ring upon complexation provide information about the coordination sites. For instance, a downfield shift of the quinoline proton resonances is often observed upon coordination to a metal center. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands, which can help in determining the coordination geometry of the complex. wisdomlib.orgresearchgate.net

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and can provide information about their stoichiometry and fragmentation patterns. nih.gov

The table below provides a summary of the key spectroscopic data and their interpretations in the characterization of metal complexes of quinoline-thiolate type ligands.

| Spectroscopic Technique | Key Observation | Interpretation | Reference |

| Infrared (IR) | Disappearance of S-H stretch, shift in C=N stretch, new M-N and M-S bands | Deprotonation and coordination of thiol, coordination of quinoline nitrogen, formation of metal-ligand bonds | wisdomlib.orgresearchgate.net |

| NMR (¹H, ¹³C) | Downfield shift of quinoline proton resonances | Coordination of the quinoline nitrogen to the metal center | nih.gov |

| UV-Visible | d-d transitions, charge transfer bands | Information on coordination geometry and electronic structure | wisdomlib.orgresearchgate.net |

| Mass Spectrometry | Molecular ion peak | Confirmation of the complex's molecular formula | nih.gov |

| X-ray Crystallography | Bond lengths and angles | Definitive determination of the solid-state structure | nih.gov |

Influence of the Thiolate Anion on Coordination Behavior

The steric bulk of the group attached to the sulfur atom can also play a crucial role in determining the structure of the resulting complex. Sterically demanding thiolates can influence whether a monomeric or a dimeric complex is formed. researchgate.net For example, reactions of palladium phosphine (B1218219) complexes with different chlorinated thiolato anions have shown that less sterically hindered thiolates can lead to the formation of dimeric structures, while bulkier ones may favor monomeric complexes. researchgate.net The thiolate ligand can also act as a bridging ligand, linking two or more metal centers to form polynuclear complexes. wikipedia.org

Design and Synthesis of Polydentate Quinoline-Thiolate Ligands

Building upon the fundamental coordination chemistry of this compound, researchers have designed and synthesized more complex polydentate ligands. These ligands incorporate multiple quinoline-thiolate units or combine them with other donor groups to create chelators with higher denticity and specificity for certain metal ions.

The synthesis of such ligands often involves multi-step procedures. For example, a common strategy to create polydentate ligands is to link two bidentate thioquinoline units together. researchgate.net Another approach involves the synthesis of tripodal ligands that incorporate a thiolate and other donor moieties. nih.gov The design of these polydentate ligands allows for greater control over the coordination environment of the metal ion, influencing its geometry, stability, and reactivity. For instance, tetradentate ligands containing two bidentate thioquinoline units have been shown to form mononuclear complexes with Cu(I) and Cu(II). researchgate.net

The development of these sophisticated ligand architectures opens up possibilities for applications in areas such as catalysis, sensor technology, and medicinal chemistry. evitachem.comacs.org

Catalytic Applications Employing 2 Methylquinoline 6 Thiol Derivatives

Homogeneous Catalysis Utilizing Quinoline-Thiol Ligands

In homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Quinoline-thiol derivatives, such as 2-Methylquinoline-6-thiol, are expected to form stable complexes with various transition metals like palladium, ruthenium, rhodium, and copper, which are known to be active in a wide array of catalytic reactions. The bidentate nature of these ligands, coordinating through both the nitrogen of the quinoline (B57606) ring and the sulfur of the thiol group, can lead to the formation of stable five- or six-membered chelate rings with the metal center. This chelation effect can enhance the stability and catalytic activity of the complex.

Research on related quinoline-based ligands has demonstrated their efficacy in various homogeneously catalyzed reactions. For instance, quinoline-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. The electronic properties of the quinoline ring and the substituents on it can be fine-tuned to influence the catalytic cycle, including oxidative addition and reductive elimination steps. The presence of the thiol group in this compound could further influence the catalytic activity, potentially through its ability to participate in redox processes or by stabilizing catalytic intermediates.

Moreover, ruthenium complexes bearing quinoline-based ligands have shown remarkable activity in hydrogenation and transfer hydrogenation reactions. nih.govbohrium.com The cooperation between the metal center and the ligand is often key to the catalytic efficiency. nih.govbohrium.com In the case of a this compound ligand, the thiol group could act as a transient cooperative ligand, where its proton can be involved in substrate activation or protonolysis steps, thereby facilitating the catalytic cycle. nih.govbohrium.com

Table 1: Potential Homogeneous Catalytic Applications of this compound Metal Complexes

| Reaction Type | Potential Metal Center | Role of this compound Ligand |

| Suzuki Coupling | Palladium (Pd) | Stabilizing the Pd(0) and Pd(II) intermediates, influencing reductive elimination. |

| Heck Coupling | Palladium (Pd) | Modulating the electronic properties of the catalyst, affecting regioselectivity. |

| Hydrogenation | Ruthenium (Ru), Rhodium (Rh) | Acting as a cooperative ligand, facilitating H₂ activation and transfer. nih.govbohrium.com |

| C-H Activation | Palladium (Pd), Rhodium (Rh) | Directing group for regioselective C-H bond functionalization. researchgate.net |

Heterogeneous Catalysis with Supported Quinoline-Thiol Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. This compound, with its reactive thiol group, is an excellent candidate for anchoring onto various support materials, such as silica, alumina, or polymers functionalized with appropriate linkers. The thiol group can readily form covalent bonds with the support, leading to a robust heterogeneous catalyst.

A prominent area where supported quinoline derivatives have shown promise is in hydrogenation reactions catalyzed by gold nanoparticles. acs.orgnih.govrsc.org Gold nanoparticles supported on materials like titanium dioxide (TiO₂) have been found to be highly effective for the chemoselective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. acs.orgnih.gov In these systems, the quinoline substrate itself can act as a promoter for the activation of hydrogen on the gold surface. acs.orgnih.gov By immobilizing a this compound derivative onto the support, it is conceivable to create a bifunctional catalyst where the quinoline moiety can still play a promotional role, while the thiol group helps in anchoring the catalytically active metal nanoparticles.

Furthermore, the use of supported metal catalysts is advantageous in continuous flow reactors, allowing for more efficient and scalable chemical processes. The robust attachment of the this compound ligand to the support would be crucial to prevent leaching of the active metal, ensuring the long-term stability and reusability of the catalyst.

Table 2: Potential Supported Catalyst Systems Based on this compound

| Support Material | Metal Nanoparticles | Potential Catalytic Application | Key Advantage |

| Silica (SiO₂) | Gold (Au), Palladium (Pd) | Selective hydrogenation, Cross-coupling reactions. acs.orgnih.govrsc.org | High surface area and thermal stability. |

| Alumina (Al₂O₃) | Ruthenium (Ru), Nickel (Ni) | Hydrogenation, Ammonolysis. | Good mechanical strength and tunable porosity. |

| Functionalized Polymers | Rhodium (Rh), Iridium (Ir) | Asymmetric hydrogenation, Hydrosilylation. | Versatility in functionalization for tailored ligand design. |

Asymmetric Catalysis with Chiral this compound Motifs

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which employs chiral catalysts to produce a specific stereoisomer of a product, is a powerful tool for achieving this goal. The quinoline scaffold has been extensively used in the design of chiral ligands for a wide range of asymmetric transformations. rsc.orgresearchgate.netthieme-connect.comacs.orgscilit.com

By introducing a chiral center into the this compound structure, for example, by modifying the methyl group or by attaching a chiral auxiliary to the quinoline or thiol moiety, it is possible to create a chiral ligand. When complexed with a suitable metal, this chiral ligand can induce enantioselectivity in a catalytic reaction. The rigidity of the quinoline backbone and the defined coordination geometry of the resulting metal complex are often beneficial for achieving high levels of stereocontrol.

Table 3: Potential Asymmetric Reactions Using Chiral this compound Derivatives

| Asymmetric Reaction | Metal Catalyst | Chiral Ligand Design Principle | Expected Outcome |

| Hydrogenation of Prochiral Alkenes | Rhodium (Rh), Iridium (Ir) | Chiral substituent at the 2-position or a chiral group attached to the thiol. | Enantiomerically enriched alkanes. |

| Allylic Alkylation | Palladium (Pd) | Chiral phosphine (B1218219) or amine group incorporated into the ligand structure. | Enantiomerically enriched allylic substitution products. |

| Diels-Alder Reaction | Copper (Cu), Lewis Acids | Chiral oxazoline (B21484) or other coordinating group attached to the quinoline ring. | Enantiomerically enriched cycloadducts. |

Electrocatalytic Transformations Involving Quinoline-Thiols

Electrocatalysis offers a sustainable and efficient alternative to conventional chemical methods by using electrical energy to drive chemical reactions. Quinoline-thiol compounds are promising candidates for electrocatalytic applications due to their redox-active nature. The quinoline ring can undergo reversible reduction and oxidation processes, while the thiol group can also participate in electrochemical reactions, such as the formation of disulfide bonds.

Recent studies have demonstrated the electrochemical C3-thiolation of quinoline compounds, highlighting the ability to functionalize the quinoline ring under electrochemical conditions. rsc.org This suggests that this compound could be involved in similar electrocatalytic C-S bond-forming reactions, either as a substrate or as a mediator. As a mediator, it could facilitate electron transfer between the electrode and the substrate, lowering the overpotential required for the reaction and improving its efficiency.

Furthermore, quinoline derivatives have been investigated for their electrochemical properties in the context of developing new materials for organic electronics and sensors. researchgate.net The ability of this compound to form self-assembled monolayers on electrode surfaces through its thiol group could be exploited to create modified electrodes with specific catalytic activities. These modified electrodes could be used for the electrocatalytic reduction of CO₂ or for the selective oxidation of organic molecules. The interplay between the electrochemical properties of the quinoline core and the thiol group could lead to novel electrocatalytic systems with enhanced performance. beilstein-journals.orgresearchgate.netmdpi.com

Table 4: Potential Electrocatalytic Applications of this compound

| Electrocatalytic Process | Electrode Material | Role of this compound | Potential Benefit |

| C-S Bond Formation | Graphite, Platinum | Substrate or redox mediator. rsc.org | Atom-economical and selective functionalization. |

| CO₂ Reduction | Gold, Silver | Component of a modified electrode surface. | Enhanced efficiency and selectivity towards valuable products. |

| Organic Synthesis | Glassy Carbon, Nickel | Redox catalyst for oxidation or reduction reactions. | Mild reaction conditions and reduced use of chemical oxidants/reductants. |

Advanced Spectroscopic and Characterization Techniques

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy is essential for identifying the functional groups and fingerprinting the molecular structure of 2-Methylquinoline-6-thiol.

FT-IR Spectroscopy: The infrared spectrum of quinoline (B57606) derivatives provides valuable information about their molecular structure. For this compound, characteristic absorption bands are expected. The thiol (S-H) stretching vibration typically appears as a weak band in the 2550-2600 cm⁻¹ region. The presence of the quinoline ring is confirmed by C-H stretching vibrations from the aromatic ring, usually observed above 3000 cm⁻¹, and various C=C and C=N stretching vibrations within the 1400-1650 cm⁻¹ range. researchgate.net The methyl group would show C-H stretching and bending vibrations. In a study on related quinoline derivatives, IR spectra were recorded to confirm structural moieties, showing characteristic peaks for N-H, C-H, and C=C bonds. samipubco.comclockss.org For instance, in 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives, bands around 1620 cm⁻¹ were assigned to C=C stretching. samipubco.com For 2(1H)-Quinolinethione, a tautomer of quinoline-2-thiol (B7765226), FT-IR spectra have been recorded using KBr wafer techniques. nih.gov

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The S-H stretch is often more readily observed in Raman than in IR. A key advantage of Raman is its sensitivity to H/D isotope exchange, which can be used to definitively identify the thiol functional group. rsc.org The C-S stretching vibration is expected in the 600-800 cm⁻¹ range. Studies on drug-target interactions of chloroquine, a quinoline derivative, have utilized highly parallelized Raman spectroscopy, demonstrating the technique's applicability to complex quinoline systems. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Methyl C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| Thiol S-H Stretch | 2550 - 2600 | FT-IR (weak), Raman |

| C=C and C=N Ring Stretch | 1400 - 1650 | FT-IR, Raman |

| C-S Stretch | 600 - 800 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like this compound.

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. For this compound, a singlet for the methyl group (CH₃) protons would be expected around δ 2.4-2.7 ppm. derpharmachemica.comacs.org The thiol proton (SH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons on the quinoline ring would resonate in the δ 7.0-8.5 ppm region, showing complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling. derpharmachemica.comacs.org Studies on substituted quinolines demonstrate that the position of substituents significantly influences the chemical shifts of the ring protons. acs.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number and electronic environment of carbon atoms. The methyl carbon would appear upfield (around δ 20-25 ppm). derpharmachemica.com The carbons of the quinoline ring would resonate in the aromatic region (δ 118-160 ppm). derpharmachemica.comresearchgate.net The carbon atom attached to the thiol group (C-6) would have its chemical shift influenced by the sulfur atom. Complete assignments are often aided by two-dimensional NMR techniques like HSQC and HMBC. clockss.org

¹⁵N NMR: Nitrogen-15 NMR, while less common, can provide insight into the electronic structure of the nitrogen-containing quinoline ring. The chemical shift of the nitrogen atom is sensitive to substitution on the ring and protonation state.

| Atom | Predicted Chemical Shift (ppm) | Nucleus |

|---|---|---|

| CH₃ | ~2.5 | ¹H |

| SH | Variable (broad singlet) | ¹H |

| Aromatic H | 7.0 - 8.5 | ¹H |

| CH₃ | ~22 | ¹³C |

| Aromatic C | 118 - 158 | ¹³C |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within the molecule, providing information on its chromophoric and fluorophoric properties.

UV-Vis Absorption: Quinoline and its derivatives typically exhibit two to three absorption bands in the UV region corresponding to π-π* and n-π* transitions. scielo.br For this compound, absorption maxima (λ_max) are expected in the 230-450 nm range. scielo.br The introduction of substituents like methyl and thiol groups can cause shifts in these absorption bands (bathochromic or hypsochromic). unesp.br The solvent polarity can also influence the position of these bands; a bathochromic shift with increasing solvent polarity often indicates that the excited state is more polar than the ground state. unesp.br For quinoline-2-thiol, a tautomeric equilibrium exists with quinoline-2(1H)-thione, with the thione tautomer showing strong absorption bands at 358.8 nm and 269.8 nm. researchgate.net

Fluorescence Emission: Many quinoline derivatives are fluorescent. nih.gov Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission wavelength and fluorescence quantum yield are highly dependent on the molecular structure and environment. unesp.br The difference between the absorption and emission maxima, known as the Stokes shift, is an important characteristic. nih.gov The presence of a heavy atom like sulfur can sometimes lead to fluorescence quenching due to enhanced intersystem crossing. However, some quinoline thiols have been explored as fluorescent sensors. researchgate.net

| Property | Typical Range/Observation | Reference |

|---|---|---|

| Absorption (λ_max) | 230-450 nm | scielo.br |

| Molar Absorptivity (ε) | ~10³ - 10⁴ L mol⁻¹ cm⁻¹ | scielo.br |

| Emission (λ_em) | ~400 nm or higher | scielo.br |

| Solvatochromism | Red shift in polar solvents is common | unesp.br |

Mass Spectrometry (GC-MS, HPLC-MS, HPLC-MS/MS) for Structural Elucidation and Quantification

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound and for identifying it within complex mixtures.

GC-MS: Gas Chromatography-Mass Spectrometry is well-suited for the analysis of volatile and thermally stable compounds. While no direct GC-MS data for this compound is available, the related compound 2-methylquinoline (B7769805) has been identified in the defensive secretions of striped and spotted skunks using this method. nih.govresearchgate.netnih.gov This indicates that quinoline derivatives can be successfully analyzed by GC-MS. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₀H₉NS, 175.05 g/mol ) and a characteristic fragmentation pattern that can be used for structural confirmation.

HPLC-MS/MS: High-Performance Liquid Chromatography coupled with tandem mass spectrometry is a powerful tool for analyzing less volatile compounds and for quantification in complex matrices. This technique would be ideal for analyzing this compound and its potential metabolites or reaction products, providing high sensitivity and specificity.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction provides unambiguous information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, numerous studies on related quinoline derivatives have been published. chemmethod.comnih.goviucr.orgnih.goviucr.org These studies reveal common structural features, such as the planarity of the quinoline ring system and the influence of substituents on crystal packing. iucr.orgiucr.org For example, the crystal structure of a related quinoline derivative showed that the two rings of the quinoline system are nearly coplanar. iucr.org Intermolecular forces like hydrogen bonding and π-π stacking often play a significant role in the crystal packing of these molecules. chemmethod.comnih.gov

Time-Resolved Spectroscopic Methods for Excited State Dynamics

Time-resolved techniques, such as pump-probe spectroscopy, are used to study the dynamics of molecules in their excited states on femtosecond to nanosecond timescales. For certain substituted quinolines, processes like excited-state intramolecular proton transfer (ESIPT) have been observed. rsc.orgrsc.org In nitro-substituted hydroxyquinolines, ESIPT has been shown to occur on a sub-picosecond timescale (0.68 to 0.89 ps). rsc.orgrsc.org Although no specific studies on this compound are available, its potential for interesting excited-state dynamics, possibly involving the thiol proton, could be investigated using these methods to measure fluorescence lifetimes and probe transient states.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur) in a purified sample. This data is used to confirm the empirical formula of the compound. For this compound (C₁₀H₉NS), the theoretical elemental composition is approximately C = 68.54%, H = 5.18%, N = 7.99%, and S = 18.29%. Experimental data from synthesized batches of related quinoline derivatives typically match these theoretical values to within ±0.4%, providing crucial validation of the compound's identity and purity. samipubco.comderpharmachemica.com

Electrochemical Behavior and Redox Properties of 2 Methylquinoline 6 Thiol

Voltammetric Studies (Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques are instrumental in elucidating the redox behavior of 2-Methylquinoline-6-thiol. Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are particularly useful for probing the oxidation and reduction processes of the molecule.

Studies on related quinoline (B57606) and thiol compounds suggest that the electrochemical profile of this compound would be characterized by distinct redox events. The thiol (-SH) group is typically susceptible to oxidation. In many thiol-containing molecules, an irreversible oxidation peak is observed, corresponding to the formation of a disulfide bond (S-S) through a multi-electron transfer process. This oxidation can proceed through the formation of a thiyl radical intermediate.

The quinoline ring system itself can also undergo redox reactions, although often at more extreme potentials. The specific potentials for these events are influenced by the substituents on the ring. The electron-donating methyl group at the 2-position would slightly alter the electron density of the aromatic system.

Differential Pulse Voltammetry, with its higher sensitivity and better resolution compared to CV, is employed for quantitative analysis and to discern overlapping peaks. openaccesspub.orgresearchgate.netrsc.orgrsc.org For instance, DPV has been effectively used to study the electrochemical behavior of various quinoline derivatives, such as nitroquinolines, revealing well-defined, irreversible reduction peaks. researchgate.net While specific data for this compound is not extensively documented, an analogous DPV study would likely focus on the sensitive detection of its oxidation peak.

Table 1: Expected Redox Processes for this compound in Voltammetric Analysis This table is illustrative and based on the typical behavior of thiol and quinoline moieties.

| Redox Process | Technique | Expected Potential Range (vs. Ag/AgCl) | Characteristics |

|---|---|---|---|

| Oxidation of Thiol (-SH) to Disulfide (-S-S-) | CV, DPV | +0.2 V to +0.8 V | Irreversible anodic peak |

| Reduction of Quinoline Ring | CV | -1.5 V to -2.5 V | Typically irreversible cathodic peak |

Investigation of Electron Transfer Mechanisms

The mechanism of electron transfer for this compound is intrinsically linked to its molecular structure. The primary and most studied electrochemical process for molecules of this type is the oxidation of the thiol group.

This oxidation is generally understood to be an irreversible process involving the transfer of one electron and one proton from two separate molecules to form a disulfide dimer. The initial step is the one-electron oxidation of the thiol to a thiyl radical (RS•). Two of these radicals then rapidly combine to form the disulfide (RSSR). researchgate.netnih.gov

Where R represents the 2-methylquinoline-6-yl group. The kinetics of this electron transfer can be influenced by the electrode material and the composition of the supporting electrolyte. Studies involving cyclic voltammetry at varying scan rates would be employed to determine if the process is diffusion-controlled or adsorption-controlled.

Furthermore, electrochemical methods have been developed for the C3-thiolation of quinoline compounds, and mechanistic studies in these contexts indicate that intermediates from the cathodic reduction of quinolines can be intercepted by thiols and disulfides. rsc.org This highlights the reactivity of the quinoline core itself under certain electrochemical conditions.

Electrochemical Properties in Different Media

The electrochemical behavior of this compound is highly dependent on the medium, particularly the pH of the solution. The quinoline nitrogen atom is basic and can be protonated in acidic media, while the thiol group is acidic and can be deprotonated to a thiolate anion (RS⁻) in basic media.

These protonation/deprotonation equilibria significantly affect the redox potentials.

In Acidic Media: The quinoline nitrogen is protonated (quinolinium ion). This makes the reduction of the aromatic system more favorable (occurs at less negative potentials). The oxidation of the thiol group may be hindered due to protonation effects.

In Basic Media: The thiol group deprotonates to the more easily oxidized thiolate anion. Consequently, the potential for the thiol oxidation peak would shift to less positive values.

The choice of solvent (e.g., aqueous, aqueous-methanolic, or non-aqueous like acetonitrile) also plays a crucial role. The solubility of the compound and its oxidized dimer, as well as the solvent's ability to solvate the ions involved in the redox process, will influence the voltammetric response. For example, studies on nitroquinoline derivatives have been conducted in buffered aqueous or aqueous-methanolic solutions to ensure solubility and control pH. researchgate.net

Application in Corrosion Inhibition Studies

Quinoline derivatives are widely recognized as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. ias.ac.inresearchgate.netjmaterenvironsci.comjmaterenvironsci.comresearchgate.net The inhibitory action stems from the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes both anodic metal dissolution and cathodic hydrogen evolution reactions. The efficiency of these inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization (Tafel plots) and Electrochemical Impedance Spectroscopy (EIS).

The molecular structure of this compound is well-suited for corrosion inhibition. The quinoline ring provides a large surface area for adsorption via its π-electrons. The nitrogen and sulfur heteroatoms act as active centers for adsorption by donating lone pair electrons to the vacant d-orbitals of the iron atoms on the steel surface.

Potentiodynamic Polarization: Studies on similar quinoline inhibitors show that they typically function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reaction rates. researchgate.netjmaterenvironsci.com This is observed as a significant decrease in the corrosion current density (i_corr) upon addition of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS measurements for steel in the presence of quinoline derivatives typically show an increase in the charge transfer resistance (R_ct) with increasing inhibitor concentration. ias.ac.inresearchgate.net This indicates a slowing of the corrosion process at the metal-solution interface. The decrease in the double-layer capacitance (C_dl) further supports the adsorption of the inhibitor molecule, which displaces water molecules at the surface.

Table 2: Representative Electrochemical Data for a Quinoline-based Corrosion Inhibitor on Mild Steel in 1 M HCl This table presents typical data derived from studies on various quinoline derivatives to illustrate the effects measured in corrosion inhibition studies.

| Inhibitor Conc. (mM) | Corrosion Current Density (i_corr) (μA/cm²) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 (Blank) | 550 | 45 | - |

| 0.1 | 85 | 350 | 84.5 |

| 0.5 | 42 | 820 | 92.4 |

The presence of both a nitrogen atom in the aromatic ring and a sulfur atom in the thiol group in this compound would likely lead to strong adsorption and, therefore, high inhibition efficiency.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a primary tool for investigating the structural and electronic properties of molecules. nih.gov Methods like B3LYP are commonly paired with basis sets such as 6-31G or 6-311++G(d,p) to perform these calculations for various quinoline (B57606) derivatives. researchgate.netnih.govdergi-fytronix.com However, specific DFT studies detailing the electronic structure, spectroscopic parameters, or geometry of 2-Methylquinoline-6-thiol have not been reported.

Electronic Structure Elucidation (HOMO-LUMO, NBO, MEP)

Analyses such as Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) are standard computational procedures for evaluating the reactivity and electronic characteristics of molecules. scirp.orgnih.gov These studies provide insight into charge distribution, orbital interactions, and potential sites for electrophilic and nucleophilic attack. nih.govdergi-fytronix.com Despite the common application of these analyses to quinoline-based compounds, specific calculated values, energy gaps, orbital diagrams, or potential maps for this compound are not present in the available literature.

Prediction of Spectroscopic Parameters

DFT calculations are frequently used to predict spectroscopic data, such as NMR chemical shifts, and vibrational frequencies (IR and Raman), which can then be compared with experimental results for structural validation. researchgate.netresearchgate.net While methodologies for predicting spectra of quinoline derivatives are well-documented, mdpi.com no studies containing the predicted ¹H NMR, ¹³C NMR, or vibrational frequencies specifically for this compound were identified.

Molecular Geometry Optimization and Conformation Analysis

Computational chemistry allows for the optimization of molecular geometries to find the most stable, lowest-energy conformation of a compound. nih.gov This involves calculating bond lengths, bond angles, and dihedral angles. For flexible molecules, a conformational analysis can identify different stable conformers. mdpi.com No published data on the optimized geometric parameters or conformational analysis of this compound could be located.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov This technique provides insight into the stability and flexibility of molecular systems. A search for MD simulation studies specifically involving this compound yielded no results.

Quantum Chemical Approaches to Reaction Mechanism and Selectivity

Thermodynamic Property Predictions

Computational methods can be used to predict various thermodynamic properties, such as the enthalpy of formation, entropy, and Gibbs free energy. nist.gov These calculations provide fundamental data on the stability and energetics of a compound. No studies reporting the computationally predicted thermodynamic properties for this compound could be identified.

Applications in Chemical Sensing and Probe Development

Development of Fluorescent Probes for Metal Ion Detection

The quinoline (B57606) nucleus is a well-established fluorophore, and its derivatives are extensively used in the design of fluorescent sensors. The introduction of a thiol group provides a soft binding site that exhibits a high affinity for various heavy and transition metal ions.

A notable example involves a probe synthesized from a close derivative, 2-mercapto-6-methylquinoline-3-carbaldehyde, which was incorporated into a rhodamine B-based structure. This novel chemosensor was developed for the selective colorimetric and fluorescent detection of nickel (Ni²⁺) ions. In the absence of Ni²⁺, the probe exists in a colorless, non-fluorescent spirolactam form. Upon the addition of Ni²⁺, a coordination complex forms, which induces the opening of the spirolactam ring. This structural change results in a distinct color change to pink and a dramatic enhancement of fluorescence intensity, allowing for naked-eye detection. The fluorescence spectrum of this probe shows a very low intensity in its free state, which increases significantly in the presence of Ni²⁺ compared to other metal ions. d-nb.info

Quinoline-based probes have also been designed for the detection of other metal ions such as copper (Cu²⁺) and zinc (Zn²⁺). researchgate.netrsc.org These sensors often operate through mechanisms like Chelation-Enhanced Fluorescence (CHEF), where the binding of the metal ion restricts intramolecular vibrations and enhances the quantum yield of the fluorophore. mdpi.com Alkylated quinoline-2-thiol (B7765226) derivatives, for instance, have been shown to be fluorescent and exhibit a reduction in fluorescence when exposed to various metals. researchgate.net

| Probe Derivative | Target Analyte | Observed Change | Detection Method |

|---|---|---|---|

| Probe based on 2-mercapto-6-methylquinoline-3-carbaldehyde and Rhodamine B d-nb.info | Ni²⁺ | Color change (colorless to pink) and fluorescence "turn-on" | Colorimetric and Fluorometric |

| Alkylated quinoline-2-thiol derivatives researchgate.net | Various metal ions (e.g., Hg²⁺, Ag⁺, Cu²⁺) | Fluorescence quenching | Fluorometric |

| General Quinoline-based probes rsc.orgmdpi.com | Zn²⁺ | Fluorescence enhancement | Fluorometric (CHEF mechanism) |

Chemosensors for Biothiols and Reactive Sulfur Species

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), along with other reactive sulfur species (RSS), are crucial for maintaining cellular redox homeostasis. The development of chemosensors for these molecules is of significant interest in chemical biology. While specific research on 2-methylquinoline-6-thiol for this application is not prominent, studies on related 2(1H)-quinolone derivatives provide insight into potential design strategies.

These probes often incorporate a reactive site that can undergo a specific reaction with the sulfhydryl group of biothiols. A common strategy is the use of a Michael acceptor, such as a dicyanovinyl or malonate group, attached to the quinolone fluorophore. The nucleophilic addition of a biothiol to this electron-deficient group disrupts the internal charge transfer (ICT) or other quenching pathways within the probe molecule, leading to a detectable change in fluorescence, such as an intensity increase or a spectral shift. The malonate moiety has been noted as a selective recognition site for the detection of biothiols. The design of such sensors relies on the unique chemical reactivity of the thiol group, including its nucleophilicity and reducing ability.

| Reactive Site | Reaction Mechanism | Typical Analytes | Reference Compound Class |

|---|---|---|---|

| Malonate group | Nucleophilic addition | Biothiols (L-Cys, L-GSH) | 2(1H)-Quinolone derivatives |

| Dicyanovinyl group | Nucleophilic addition | Biothiols, Reactive Sulfur Species (RSS), Cyanide | 2(1H)-Quinolone derivatives |

| Disulfide bond | Reductive cleavage | Biothiols | General fluorescent probes |

Design of Photo-Electrochemical Switches

Following a comprehensive search of available scientific literature, no specific research or applications detailing the use of this compound in the design or development of photo-electrochemical switches could be identified. This area may represent a novel avenue for future research, leveraging the photoactive nature of the quinoline core and the electrochemical properties of the thiol group.

Elucidation of Sensing Mechanisms

The mechanisms by which quinoline-thiol based sensors operate are diverse and tailored to the specific analyte.

For metal ion detection , several key mechanisms have been identified:

Spirolactam Ring Opening: As seen in the rhodamine-based probe for Ni²⁺, the coordination of the metal ion to the sensor triggers a significant structural transformation from a non-fluorescent spirolactam to a highly fluorescent open-ring amide. This results in a "turn-on" fluorescent response. d-nb.info

Photoinduced Electron Transfer (PET): In some designs, the lone pair electrons on the sulfur atom can quench the fluorescence of the quinoline ring through a PET process. When a metal ion binds to the thiol group, the energy of the lone pair orbital is lowered, which inhibits the PET process and restores fluorescence. researchgate.net

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can increase the structural rigidity of the probe, reducing non-radiative decay pathways (like vibrational relaxation) and thereby enhancing the fluorescence quantum yield. mdpi.com This is a common mechanism for "turn-on" sensors for ions like Zn²⁺. rsc.orgmdpi.com

For biothiol and RSS detection , the mechanisms are typically reaction-based:

Nucleophilic (Michael) Addition: The sulfhydryl group of a biothiol acts as a nucleophile, attacking an electron-poor center on the probe, such as an α,β-unsaturated system. This addition reaction alters the electronic structure of the fluorophore, leading to a change in its photophysical properties. Studies on 2(1H)-quinolones confirm that the fluorescent response towards thiols results from the probe's reaction with the sulfhydryl group.

Reductive Cleavage: Probes containing a disulfide bond can be cleaved by the reducing action of biothiols. This cleavage separates a quencher from the fluorophore or breaks a FRET (Förster Resonance Energy Transfer) pairing, leading to a "turn-on" or ratiometric fluorescent signal.

| Mechanism | Analyte Class | Description | Typical Response |

|---|---|---|---|

| Spirolactam Ring Opening d-nb.info | Metal Ions (e.g., Ni²⁺) | Analyte binding induces a structural change from a non-fluorescent isomer to a fluorescent one. | Fluorescence "Turn-On" |

| Photoinduced Electron Transfer (PET) researchgate.net | Metal Ions | Analyte binding to the receptor inhibits the quenching of the fluorophore by the receptor. | Fluorescence "Turn-On" |

| Chelation-Enhanced Fluorescence (CHEF) mdpi.com | Metal Ions (e.g., Zn²⁺) | Analyte binding increases molecular rigidity, reducing non-radiative decay and enhancing fluorescence. | Fluorescence "Turn-On" |

| Nucleophilic Addition | Biothiols | The thiol group adds to a reactive site on the probe, altering its electronic properties. | Fluorescence Change (On/Off/Shift) |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2-mercapto-6-methylquinoline-3-carbaldehyde |

| Nickel (Ni²⁺) |

| Copper (Cu²⁺) |

| Zinc (Zn²⁺) |

| Mercury (Hg²⁺) |

| Silver (Ag⁺) |

| Rhodamine B |

| Cysteine (Cys) |

| Homocysteine (Hcy) |

| Glutathione (GSH) |

Exploration of Biological Activity Mechanisms of 2 Methylquinoline 6 Thiol Derivatives

Molecular Interactions with Protein Targets

Derivatives of 2-Methylquinoline-6-thiol engage in a variety of molecular interactions with protein targets, leading to the modulation of their biological functions. These interactions are primarily driven by the structural features of the quinoline (B57606) scaffold and the reactive nature of the thiol group.

Enzyme Inhibition Mechanisms (e.g., MurD ligase, Tubulin, HDACs)

MurD Ligase: Mur ligases are crucial enzymes in the biosynthesis of bacterial peptidoglycan, making them attractive targets for antibacterial agents. nih.gov The mechanism of these enzymes involves the ATP-dependent formation of a peptide or amide bond. nih.gov Some compounds have been designed to act as dual inhibitors of MurD and MurE ligases, which are consecutive enzymes in this pathway. For example, a d-glutamic acid-containing compound was shown to inhibit MurD ligases from E. coli and S. aureus with IC₅₀ values of 8.2 µM and 6.4 µM, respectively. nih.gov This dual inhibition presents a promising strategy for developing new antibacterial drugs. nih.gov

Tubulin: Tubulin is a key protein involved in the formation of microtubules, which are essential for cell division. nih.gov Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. nih.govrsc.org Certain quinoline derivatives have been identified as potent tubulin inhibitors that target the colchicine binding site. nih.govrsc.org For instance, compound 4c , a quinoline derivative, was found to significantly inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM. rsc.org This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. rsc.org The binding of these derivatives to the colchicine-binding site is thought to be responsible for their cytostatic activity. nih.gov

| Compound | Target | IC₅₀ Value (μM) | Mechanism |

|---|---|---|---|

| Compound 4c | Tubulin | 17 ± 0.3 | Inhibition of polymerization, binding to colchicine site rsc.org |

| (+)-6c (Indolo[2,1-a]isoquinoline derivative) | Tubulin | 3.1 ± 0.4 | Inhibition of polymerization, binding to colchicine site nih.gov |

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in gene expression regulation, and their inhibition is a therapeutic strategy for cancer. nih.govfrontiersin.org Some 2-methylquinolin-6-ol derivatives have been developed as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and HDACs. nih.gov This dual-action approach can synergistically inhibit the growth of cancer cells, such as non-small cell lung cancer (NSCLC). nih.gov Compounds 12c and 12d demonstrated potent antiproliferative activity against the NCI-H1975 cell line with IC₅₀ values of 0.48 ± 0.07 µM and 0.35 ± 0.02 µM, respectively. nih.gov These compounds were shown to suppress EGFR expression and increase the acetylation levels of histones H3 and H4. nih.gov Other quinazoline-based derivatives have also shown potent dual inhibition of HDAC1 and HDAC6. mdpi.com

| Compound | Target Cell Line / Enzyme | IC₅₀ Value |

|---|---|---|

| 12c | NCI-H1975 Cell Line | 0.48 ± 0.07 μM nih.gov |

| 12d | NCI-H1975 Cell Line | 0.35 ± 0.02 μM nih.gov |

| Compound 1 | HDAC1 / HDAC6 | 31 nM / 16 nM mdpi.com |

| Compound 2 | HDAC1 / HDAC6 | 37 nM / 25 nM mdpi.com |

Binding Studies with Biological Macromolecules (e.g., Human Serum Albumin)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous molecules. nih.govresearchgate.net The interaction of quinoline derivatives with HSA has been investigated using various spectroscopic and molecular docking techniques. nih.govswu.ac.thnih.gov

Studies have shown that quinoline derivatives can bind to HSA, primarily through a static quenching mechanism, which indicates the formation of a complex. nih.govswu.ac.th The binding constants (Kb) are typically in the range of 10⁴ to 10⁵ L·mol⁻¹, suggesting a moderate affinity. swu.ac.th Thermodynamic analysis reveals that the binding is often spontaneous, with hydrogen bonds and van der Waals forces being the main contributors to the interaction. nih.govswu.ac.th

Competitive binding experiments using site-specific markers and molecular docking studies have identified the primary binding site for these compounds as Sudlow's site I, located in subdomain IIA of HSA. swu.ac.thnih.gov Despite the binding, circular dichroism spectroscopy indicates that these interactions cause only minimal conformational changes to the secondary structure of the protein. nih.govnih.gov

| Parameter | Finding | Method |

|---|---|---|

| Binding Mechanism | Static quenching (complex formation) nih.govswu.ac.th | Fluorescence Spectroscopy |

| Binding Constant (Kb) | 10⁴ - 10⁵ L·mol⁻¹ swu.ac.th | Fluorescence Spectroscopy |

| Driving Forces | Hydrogen bonding and van der Waals forces nih.govswu.ac.th | Thermodynamic Analysis |

| Binding Site | Site I (subdomain IIA) swu.ac.thnih.gov | Competitive Binding, Molecular Docking |

Mechanisms of Redox Modulation in Biological Systems

The thiol (-SH) group in this compound is a key functional group that allows its derivatives to participate in redox modulation within biological systems. This is primarily achieved through thiol-disulfide exchange reactions and interactions with reactive oxygen species.

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a chemical reaction in which a thiolate group attacks a disulfide bond. nih.govnih.gov This process is a nucleophilic substitution that results in the formation of a new disulfide bond and a new thiol. nih.gov This reaction is fundamental in protein folding, where enzymes like protein disulfide isomerase (PDI) catalyze the formation and rearrangement of disulfide bonds. nih.govnih.gov

The thiol group of this compound derivatives can participate in such exchanges. The deprotonated thiolate form can act as a nucleophile, attacking accessible disulfide bonds in proteins like albumin or other extracellular proteins. nih.gov This can lead to the formation of a mixed disulfide between the quinoline derivative and the protein, potentially altering the protein's structure and function. researchgate.net Such reactions are reversible and are a key part of the cellular redox signaling network. mdpi.com

Interaction with Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂), superoxide, and hydroxyl radicals, are produced during normal cellular metabolism. mdpi.commdpi.com An imbalance between ROS production and the antioxidant defense systems leads to oxidative stress, which can damage DNA, proteins, and lipids. mdpi.comresearchgate.net

Thiols are particularly susceptible to oxidation by ROS. nih.govresearchgate.net The thiol group of this compound can react with ROS, effectively neutralizing them and acting as an antioxidant. researchgate.net For instance, the thiol can be oxidized by H₂O₂ to form a sulfenic acid derivative, which can then react with another thiol to form a disulfide bond. nih.gov This antioxidant capability can protect cells from oxidative damage, which is implicated in the pathogenesis of various diseases, including neurodegenerative disorders like Parkinson's disease. mdpi.com

DNA Intercalation and Interaction Mechanisms

The planar aromatic structure of the quinoline ring system allows its derivatives to function as DNA intercalating agents. nih.govnih.gov DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. mdpi.com This non-covalent interaction distorts the DNA structure, leading to an unwinding of the helix and an increase in its length. mdpi.com

This structural perturbation can interfere with crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov Consequently, DNA intercalation is a significant mechanism for the anticancer activity of many compounds. nih.gov

Several quinoline derivatives have been shown to bind to and intercalate with calf thymus DNA (CT-DNA). nih.gov For example, benzo[h]quinoline derivatives have demonstrated significant DNA interacting effects. nih.gov Some compounds act not only as DNA intercalators but also as Topoisomerase II inhibitors. nih.gov Topoisomerases are enzymes that manage the topology of DNA; their inhibition prevents the resealing of DNA strands, leading to DNA damage and cell death. One such derivative, 7e , a triazoloquinoxaline, was found to be a potent DNA intercalator with an IC₅₀ of 29.06 µM and a Topoisomerase II inhibitor with an IC₅₀ of 0.890 µM. nih.gov

| Compound | Activity | IC₅₀ Value (μM) |

|---|---|---|

| 7e (Triazoloquinoxaline) | DNA Intercalation nih.gov | 29.06 |

| Topoisomerase II Inhibition nih.gov | 0.890 | |

| 6e (Benzo[h]quinoline) | Cytotoxicity against A549 cells nih.gov | 1.86 |

Molecular Basis of Anti-Infective Actions

Derivatives of the quinoline scaffold have demonstrated a broad spectrum of anti-infective properties, including antibacterial, antifungal, and antiviral activities. The molecular mechanisms underpinning these actions are diverse and target various essential cellular processes in pathogens.

Antibacterial Mechanisms: The antibacterial effects of quinoline derivatives are often attributed to their ability to interfere with bacterial DNA replication and repair mechanisms. Certain quinoline-2-one derivatives have been identified as potent inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA supercoiling and segregation. For instance, compounds 6l and 6c have shown inhibitory activity against E. coli DNA gyrase and topoisomerase IV nih.gov. Another key target is dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. Inhibition of DHFR disrupts the production of DNA, RNA, and certain amino acids, leading to bacterial cell death nih.gov. Additionally, some quinoline compounds exhibit their antibacterial action by inhibiting bacterial biofilm formation, a critical factor in chronic and resistant infections nih.govnih.gov.

Antifungal Mechanisms: The antifungal activity of quinoline derivatives involves the disruption of fungal cell integrity and metabolic processes. One of the key mechanisms is the induction of reactive oxygen species (ROS) accumulation within fungal cells mdpi.comnih.gov. This oxidative stress leads to damage of cellular components, including mitochondrial membranes, and a decrease in intracellular ATP content, ultimately causing mitochondrial dysfunction and cell death nih.gov. Some furo[2,3-f]quinolin-5-ols are thought to metabolize into quinonoid compounds within fungi, which possess potent antifungal properties . Furthermore, certain quinoline-chalcone hybrids, in combination with existing antifungal drugs like fluconazole, have been shown to inhibit the formation of hyphae, a crucial virulence factor for pathogenic fungi like Candida albicans nih.gov.

Antiviral Mechanisms: The antiviral action of quinoline derivatives is often directed at the early stages of viral infection and replication. The rigid, planar structure of the quinoline ring allows it to intercalate into viral nucleic acids (DNA/RNA), thereby disrupting viral replication processes doi.org. For some viruses, such as the Dengue virus, novel quinoline derivatives have been shown to reduce the intracellular production of viral envelope glycoproteins and the subsequent yield of infective virions, indicating a mechanism that targets an early stage of the virus life cycle mdpi.com. Other derivatives have demonstrated activity against rimantadine-resistant influenza A virus, suggesting a mechanism of action that does not involve the traditional M2 ion channel protein target nih.gov. The versatility of the quinoline scaffold allows for modifications that can enhance binding affinity and selectivity for various viral proteins and nucleic acids doi.org.

Table 1: Anti-Infective Mechanisms of Selected Quinoline Derivatives

| Compound Class | Organism | Molecular Mechanism |

|---|---|---|

| Quinoline-2-one derivatives | E. coli | Inhibition of DNA gyrase and topoisomerase IV nih.gov |

| Quinoline-2-one derivatives | MRSA | Inhibition of dihydrofolate reductase; Inhibition of biofilm formation nih.gov |

| 2,6-disubstituted quinolines | Candida albicans | Induction of endogenous reactive oxygen species (ROS) accumulation mdpi.com |

| Quinoline-chalcone hybrids | Candida albicans | Inhibition of hyphae formation; Induction of ROS; Mitochondrial dysfunction nih.gov |

| Novel quinoline derivatives | Dengue Virus Serotype 2 | Inhibition of an early stage of the virus life cycle; Reduction of viral envelope glycoprotein production mdpi.com |

| Tetrazole derivatives of thiopyrano[2,3-b]quinoline | Influenza A (H1N1) | Alternative mechanism to M2 protein channel blocking nih.gov |

Molecular Basis of Anticancer Actions

The anticancer properties of 2-methylquinoline (B7769805) derivatives and related compounds are multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and preventing the formation of new blood vessels that supply tumors (angiogenesis). These actions are achieved through the modulation of various signaling pathways and molecular targets critical for cancer cell survival and proliferation.

Induction of Apoptosis: A primary mechanism by which quinoline derivatives exert their anticancer effects is through the induction of apoptosis. This is often achieved by modulating the expression of key regulatory proteins in the apoptotic pathway. For example, some novel quinoline and isatin derivatives have been shown to cause a significant down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl, while up-regulating pro-apoptotic genes nih.gov. The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. The novel derivative 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) has been found to significantly increase the expression of caspase-3 and the tumor suppressor protein p53 in cancer cells mdpi.com. Another quinoline derivative, 2c, was observed to induce the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, confirming its pro-apoptotic effects nih.gov. Furthermore, some derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) or by triggering endoplasmic reticulum (ER) stress waocp.orgnih.gov.

Cell Cycle Arrest: Disruption of the cell cycle is another key strategy through which quinoline derivatives inhibit cancer cell proliferation. These compounds can arrest the cell cycle at various phases, preventing cancer cells from dividing and multiplying. For instance, certain quinoline-chalcone hybrids have been demonstrated to arrest the cell cycle at the G2/M phase in non-small cell lung cancer and chronic myeloid leukemia cells rsc.org. Some quinoline compounds inhibit the activity of cell division cycle 25 (CDC25) phosphatases, which are crucial for cell cycle progression, leading to a halt in cell proliferation nih.gov. The derivative 9h, a naphthalene pyridine (B92270) urea compound, was found to induce cell cycle blockage in the G2/M phase in gastric cancer cells mdpi.com. This arrest is often accompanied by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

Anti-Angiogenesis: Angiogenesis is a critical process for tumor growth and metastasis, and its inhibition is a significant target for cancer therapy. Several quinoline derivatives have been identified as potent inhibitors of angiogenesis. A primary molecular target in this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase receptor that mediates the pro-angiogenic signals of VEGF nih.govnih.gov. By inhibiting VEGFR-2, these compounds can block the signaling cascade that leads to the proliferation and migration of endothelial cells, which are essential for forming new blood vessels nih.govmdpi.commdpi.com. The antitumor mechanisms of many quinoline derivatives include the inhibition of kinases like c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF) nih.gov. The compound BAPPN has been shown to significantly reduce the secretion of VEGF protein, thereby inhibiting the proliferation of cancer cells mdpi.com.

Table 2: Anticancer Mechanisms of Selected Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Molecular Mechanism |

|---|---|---|

| Quinoline and isatin derivatives | Caco-2 | Down-regulation of Bcl2, Bcl-xl; Inhibition of VEGFR-2 nih.gov |